molecular formula C10H18O B14364478 4-tert-Butylcyclohex-3-en-1-ol CAS No. 90974-67-7

4-tert-Butylcyclohex-3-en-1-ol

Cat. No.: B14364478
CAS No.: 90974-67-7
M. Wt: 154.25 g/mol
InChI Key: XPZHXNCXIFFPLH-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohex-3-en-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexene derivative with a tert-butyl group at the 4-position and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylcyclohex-3-en-1-ol can be synthesized through the reduction of 4-tert-butylcyclohexanone. The reduction can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically involves dissolving the ketone in an appropriate solvent, such as ethanol, and adding the reducing agent gradually while maintaining the reaction mixture at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcyclohex-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butylcyclohex-3-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butylcyclohex-3-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-tert-Butylcyclohex-3-en-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the tert-butyl group and the hydroxyl group on a cyclohexene ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

90974-67-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-tert-butylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,9,11H,5-7H2,1-3H3

InChI Key

XPZHXNCXIFFPLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CCC(CC1)O

Origin of Product

United States

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